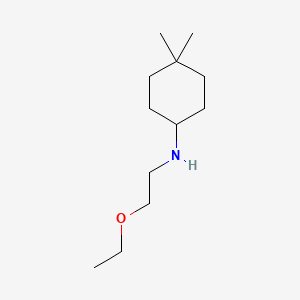

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine

Description

N-(2-Ethoxyethyl)-4,4-dimethylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with two methyl groups at the 4-position and an N-bound 2-ethoxyethyl moiety. The ethoxy group enhances lipophilicity compared to shorter alkoxy chains, which may influence solubility and biological membrane permeability .

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-4-14-10-9-13-11-5-7-12(2,3)8-6-11/h11,13H,4-10H2,1-3H3 |

InChI Key |

KEMZMVALDFDXEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CCC(CC1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Polymer Chemistry

Polymer Synthesis:

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine is used as a monomer or co-monomer in the synthesis of various polymers. Its unique structure allows it to impart specific properties to the resulting polymers, such as increased flexibility and thermal stability. For instance, copolymers formed with this compound exhibit thermoresponsive properties, which are beneficial in applications such as drug delivery and bioimaging .

Thermoresponsive Polymers:

Recent studies have highlighted the synthesis of poly(N,N-bis(2-ethoxyethyl)acrylamide) using this compound as a building block. These polymers demonstrate significant changes in solubility with temperature variations, making them suitable for applications in smart materials and responsive drug delivery systems .

Pharmaceutical Applications

Drug Formulation:

The compound's amine functionality makes it a valuable candidate for drug formulation. It can be utilized to enhance the solubility and bioavailability of certain pharmaceutical compounds. Its ability to form stable complexes with various drugs can improve their therapeutic efficacy .

Potential Therapeutic Uses:

Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. The structural characteristics of the compound allow for modifications that could lead to the development of new medications targeting specific diseases .

Organic Synthesis

Intermediate in Chemical Reactions:

this compound serves as an important intermediate in organic synthesis. It can participate in various chemical reactions including nucleophilic substitutions and coupling reactions, facilitating the formation of more complex molecules .

Use in Green Chemistry:

The compound is also being explored within the framework of green chemistry due to its potential for reducing environmental impact during chemical processes. Its application in synthesizing biodegradable polymers aligns with sustainability goals within chemical manufacturing .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Cyclohexane Ring

N-(2-Methoxyethyl)-4,4-dimethylcyclohexan-1-amine

- Structural Difference : Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) group.

- This could affect pharmacokinetic properties in drug design, such as absorption and metabolic stability .

N-(2-Ethoxyethyl)-3,4-dimethylcyclohexan-1-amine

- Structural Difference : Methyl groups at 3- and 4-positions vs. 4,4-dimethyl.

- Impact : The asymmetric substitution introduces steric hindrance on one side of the cyclohexane ring, which may alter conformational flexibility and binding affinity in catalytic or receptor interactions. Molecular weight is identical (199.33 g/mol), but spatial arrangement could lead to divergent melting/boiling points .

Variations in Amine Substituents

4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

- Structural Difference : Ethyl group at the 4-position and thiophene-methyl substituent on the amine.

- This contrasts with the ethoxyethyl group’s ether-based polarity, highlighting divergent applications in materials science vs. medicinal chemistry .

N,N-Dimethyl-1,4-cyclohexanediamine

- Structural Difference : Diamine structure with N-methyl groups.

- Impact: The dual amine groups increase basicity and hydrogen-bonding capacity, making it suitable for chelating agents or epoxy curing. Compared to monoamines like the target compound, this diamine has higher boiling points and solubility in polar solvents .

Physicochemical and Commercial Considerations

Research and Application Insights

- Synthetic Challenges : The discontinued status of several analogues (e.g., ) may reflect difficulties in purification or scalability, particularly for sterically hindered cyclohexane derivatives.

- Biological Relevance : The ethoxyethyl group’s balance of polarity and lipophilicity could optimize blood-brain barrier penetration in CNS-targeted drugs, whereas thiophene-containing variants might suit antiviral or anticancer scaffolds .

- Material Science : Symmetric 4,4-dimethyl substitution in the target compound may enhance thermal stability in polymer matrices compared to asymmetric analogues .

Biological Activity

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a dimethyl group and an ethoxyethyl amine side chain. Its structural formula can be represented as:

This compound's unique structure contributes to its stability and potential bioactivity, making it a candidate for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds with target proteins, influencing their activity. Research indicates that compounds with similar structures often exhibit enhanced metabolic stability due to the presence of bulky substituents like the dimethyl group .

Antimicrobial Activity

Studies have demonstrated that related compounds exhibit promising antimicrobial properties. For instance, derivatives of cyclohexanamines have been evaluated for their effectiveness against various pathogens, suggesting that this compound may possess similar activities .

Case Studies and Research Findings

- Antiamoebic Activity : A study on hydrazone hybrids containing dimethylaminoethoxy groups found significant activity against Entamoeba histolytica, suggesting that similar structures could be explored for amoebicidal properties .

- Cytotoxicity Profiles : In vitro assays have shown that compounds with similar functional groups demonstrated varying degrees of cytotoxicity against lung cancer cell lines (A549). This highlights the importance of chemical structure in determining biological activity.

- Mechanistic Studies : Investigations into the binding affinities of cyclohexylamines with IRAK kinases have shown that modifications to the cyclohexane ring can enhance inhibitory effects on inflammatory pathways, which are crucial for diseases like rheumatoid arthritis and cancer .

Comparative Analysis

Q & A

Basic: What are the recommended synthetic routes for N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound likely involves multi-step alkylation or amination reactions. A plausible route starts with 4,4-dimethylcyclohexan-1-amine (CAS 20615-18-3), which can undergo nucleophilic substitution with 2-ethoxyethyl bromide or a similar electrophile under basic conditions . Reaction efficiency can be optimized by:

- Temperature control : Maintaining 0–5°C during alkylation to minimize side reactions.

- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Purification : Employing column chromatography or crystallization to isolate the product, as demonstrated in analogous amine syntheses .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions and cyclohexane ring conformation. For example, trans-4-substituted cyclohexylamines show distinct coupling patterns (e.g., J = 10–12 Hz for axial-equatorial protons) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a MeOH/hexane solvent system (e.g., 5:85 ratio) to assess purity (>98%) and detect stereoisomers .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out byproducts .

Advanced: How can computational modeling guide the optimization of this compound's solvent properties for carbon capture?

Answer:

Computational screening of amine-based solvents, as demonstrated for morpholinopropan-1-amine derivatives, can predict CO₂ absorption capacity and kinetics . Key steps include:

- Molecular Dynamics (MD) Simulations : Evaluate interactions between the compound’s ethoxyethyl group and CO₂ molecules.

- Density Functional Theory (DFT) : Calculate binding energies and identify optimal protonation sites for carbamate formation.

- Solvent Stability Modeling : Predict degradation pathways under high-temperature or oxidative conditions .

Advanced: What strategies resolve contradictions in experimental data related to the compound’s reactivity under acidic vs. basic conditions?

Answer:

Discrepancies in reactivity may arise from protonation-dependent steric effects. Methodological approaches include:

- pH-Controlled Kinetic Studies : Compare reaction rates (e.g., hydrolysis) at pH 3 (protonated amine) vs. pH 10 (free amine).

- X-ray Crystallography : Analyze structural changes in salt forms (e.g., hydrochloride) to explain altered reactivity .

- Isotopic Labeling : Use ¹⁵N-labeled amine to track reaction pathways via NMR .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as amines are often respiratory irritants .

- Storage : Keep at -20°C in airtight containers to prevent degradation; monitor for color changes indicating oxidation .

Advanced: How should researchers approach the statistical analysis of variable yields in multi-step syntheses of this compound?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize yield and purity .

- ANOVA : Identify significant factors (p < 0.05) contributing to yield variability.

- Error Analysis : Use Grubbs’ test to detect outliers in replicate reactions .

Advanced: What methodologies assess the compound’s performance as a solvent in carbon capture technologies?

Answer:

- Gravimetric Absorption Tests : Measure CO₂ uptake (mmol/g) at 40°C and 1 atm using a microbalance .

- Cyclic Stability Testing : Expose the compound to 100 absorption-desorption cycles to evaluate degradation.

- Infrared (IR) Spectroscopy : Monitor carbamate formation via characteristic C=O stretches (1650–1750 cm⁻¹) .

Advanced: What factors influence the stability of this compound during long-term storage?

Answer:

- Oxidative Degradation : Store under nitrogen or argon to prevent amine oxidation, which forms nitroxides or imines .

- Moisture Sensitivity : Use molecular sieves to avoid hydrolysis of the ethoxyethyl group.

- Temperature : Accelerated aging studies at 40°C can predict shelf life; monitor via HPLC for decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.